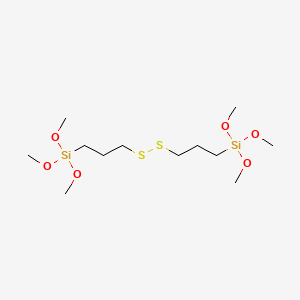
5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs scalable and eco-friendly methods. For instance, the use of resinous, nontoxic, and thermally stable catalysts like Amberlyst-70 has been reported. These methods offer simple reaction workups and valuable eco-friendly attributes .
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oximes.
Reduction: Formation of hydrazides.
Substitution: Introduction of different functional groups at the 3 or 5 positions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like NH₂OH·HCl in methanolic conditions.
Reduction: Hydrazine hydrate in refluxing methanol is commonly used.
Substitution: Various alkyl or acyl donors can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oximes, hydrazides, and various substituted isoxazoles, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methylisoxazole-3-carboxylic acid
- 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid
- 5-Amino-3-methylisoxazole-4-carboxylic acid
Uniqueness
5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for the design of drugs with improved efficacy and selectivity .
Propiedades
Fórmula molecular |
C6H4F3NO3 |
|---|---|
Peso molecular |
195.10 g/mol |
Nombre IUPAC |
5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C6H4F3NO3/c1-2-3(5(11)12)4(10-13-2)6(7,8)9/h1H3,(H,11,12) |
Clave InChI |
NKEMTGNAWYMKQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B8773115.png)


![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-indazol-3-amine](/img/structure/B8773137.png)


![1-[(4-Methylphenyl)methyl]piperidin-4-amine](/img/structure/B8773174.png)
![tert-butyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8773183.png)
![4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL](/img/structure/B8773193.png)

![3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B8773208.png)


